![molecular formula C21H22N6O3 B2887946 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide CAS No. 1006821-12-0](/img/structure/B2887946.png)
4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide
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Overview
Description
The compound “4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide” is a complex organic molecule. Pyrazole derivatives, such as this compound, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Scientific Research Applications
Antimicrobial Activity
The core structure of the compound, which includes a pyrazole ring, is known for its antimicrobial properties . This suggests that our compound could be effective against a range of bacteria and fungi, potentially leading to new treatments for infectious diseases.
Antitumor Applications
Compounds with similar structures have been shown to exhibit antitumor activities . The presence of multiple rings in the compound, such as the cyclopenta[d]pyrimidine and pyrazole , might interact with biological targets to inhibit the growth of cancer cells.
Anti-inflammatory Properties
The pyrazole moiety is associated with anti-inflammatory effects . This compound could be explored for its efficacy in reducing inflammation, which is a common symptom in many chronic diseases.
Antileishmanial and Antimalarial Potential
A molecular simulation study indicated that similar compounds have a fitting pattern in certain active sites characterized by lower binding free energy, which is promising for antileishmanial and antimalarial applications .
Drug Design and Synthesis
The structural complexity of this compound makes it a candidate for drug design and synthesis. Its unique framework could be used to create new chemical entities with enhanced activities compared to their parent compounds .
Molecular Docking Studies
The compound’s structure allows for molecular docking studies, which are crucial in the drug discovery process. It can be used to predict the orientation of the compound when bound to a target to predict its activity .
Mechanism of Action
Target of Action
The compound, also known as 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzamide, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Result of Action
The compound exhibits superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
properties
IUPAC Name |
4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-12-10-13(2)27(25-12)21-24-17-5-3-4-16(17)20(30)26(21)11-18(28)23-15-8-6-14(7-9-15)19(22)29/h6-10H,3-5,11H2,1-2H3,(H2,22,29)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAWVRFCUATTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide |
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